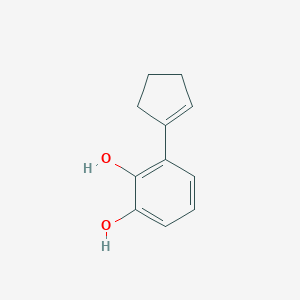
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a cyclopentene group and two hydroxyl groups. This compound is part of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with benzene derivatives under specific conditions. For instance, the reaction of organocerium reagents with cycloalkanones can provide alkoxides, which upon further reaction with MsCl or SOCl2 and DBU, yield aryl-substituted cycloalkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of catalytic processes, such as palladium-catalyzed reactions, is common in industrial settings to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-(Cyclopent-1-en-1-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
Uniqueness
What sets 3-(Cyclopent-1-en-1-yl)benzene-1,2-diol apart from similar compounds is the presence of the cyclopentene group, which imparts unique chemical properties and reactivity.
Propiedades
Número CAS |
62922-40-1 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3-(cyclopenten-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C11H12O2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h3-4,6-7,12-13H,1-2,5H2 |
Clave InChI |
UCULGHZLWVADGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)C2=C(C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)


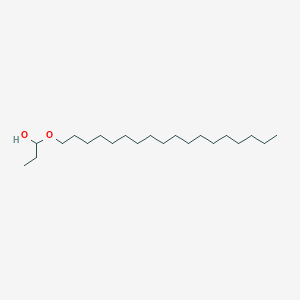
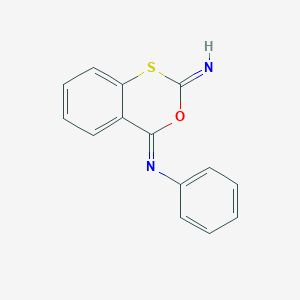
![1-[(3-Aminopropyl)amino]dodecan-2-OL](/img/structure/B14512893.png)
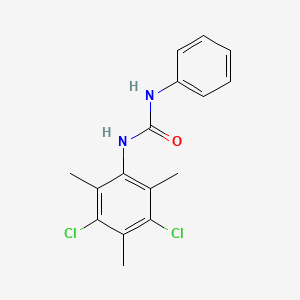
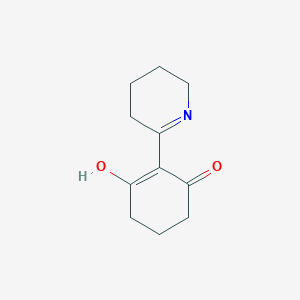
methanone](/img/structure/B14512909.png)
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

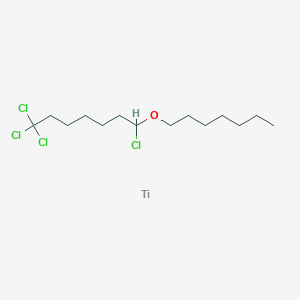
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
